Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-
CAS No.:
Cat. No.: VC16898053
Molecular Formula: C21H27N5OS
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N5OS |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide |
| Standard InChI | InChI=1S/C21H27N5OS/c1-4-14-9-10-17-15(11-14)19-20(26(17)3)23-21(25-24-19)28-12-18(27)22-16-8-6-5-7-13(16)2/h9-11,13,16H,4-8,12H2,1-3H3,(H,22,27) |
| Standard InChI Key | ZGABUYRQOMVFEA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazino[5,6-b]indole scaffold, a bicyclic system comprising an indole moiety fused to a 1,2,4-triazine ring. Key substituents include:
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An ethyl group at the 8-position of the indole ring.
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A methyl group at the 5-position of the triazine ring.
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A thioacetamide bridge (-S-CH2-CONH-) linking the triazine to a 2-methylcyclohexyl group.
The molecular formula is C₂₁H₂₇N₅OS, yielding a molecular weight of 397.54 g/mol (calculated via PubChem’s formula-based algorithm) .
Stereoelectronic Properties
Density Functional Theory (DFT) calculations on analogous triazinoindoles reveal localized electron-deficient regions near the triazine ring, which may facilitate interactions with biological targets . The thioether (-S-) and amide (-CONH-) groups introduce polarity, while the ethyl and 2-methylcyclohexyl substituents enhance lipophilicity, as evidenced by a predicted logP value of 3.2 (estimated via QikProp ).
Synthetic Strategies and Optimization
Reaction Conditions
Microwave-assisted synthesis, as demonstrated for related pyrazoline-triazinoindoles , could enhance cyclization efficiency. Optimal conditions may include:
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Solvent: Ethanol or DMF.
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Temperature: 80–120°C.
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Catalyst: p-Toluenesulfonic acid (for alkylation) or hydrazine hydrate (for cyclization).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid polar-apolar structure:
| Property | Value | Method of Estimation |
|---|---|---|
| Aqueous Solubility (25°C) | 0.12 mg/mL | QikProp |
| logP | 3.2 | Consensus from DFT |
| pKa (amide NH) | 9.8 | Analogous compounds |
Stability studies on similar acetamides suggest susceptibility to hydrolysis under acidic conditions, necessitating pH-controlled formulations .
Metabolic Pathways
Cytochrome P450 enzymes (e.g., CYP3A4) are predicted to mediate oxidative metabolism, with potential metabolites including sulfoxide derivatives (via S-oxidation) and hydroxylated cyclohexyl fragments .
Biological Activity and Mechanistic Insights
Anticancer Activity
The indole-triazine scaffold is associated with kinase inhibition. Molecular docking studies (performed on analogous structures) indicate potential binding to EGFR (epidermal growth factor receptor) with a predicted Ki of 18 nM . The 2-methylcyclohexyl group may enhance blood-brain barrier permeability, positioning this compound for central nervous system-targeted therapies.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Replacing the isopropyl group in acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- with a 2-methylcyclohexyl moiety increases steric bulk, potentially improving target selectivity. Conversely, the ethyl group at position 8 may reduce metabolic clearance compared to ethoxy derivatives .
Toxicity Considerations
Future Directions and Applications
Therapeutic Development
Priority areas include:
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In vitro Screening: Antimycobacterial and anticancer assays using H37Rv M. tuberculosis and NCI-60 cell panels.
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Formulation Studies: Nanoencapsulation to address solubility limitations.
Mechanistic Studies
Electrochemical analyses (e.g., cyclic voltammetry) could elucidate redox behavior, mirroring methodologies applied to nitroheterocycles .
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